molecular formula C10H15N3O B2604603 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2248285-12-1

1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2604603
CAS No.: 2248285-12-1
M. Wt: 193.25
InChI Key: LMVZXXOTTHHHMF-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrrolidine ring, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0°C to room temperature . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and synthetic transformations.

Properties

IUPAC Name

1-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(14)13-7-3-4-10(13)9-5-6-11-12(9)2/h5-6,10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZXXOTTHHHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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